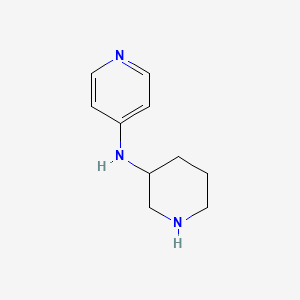

N-(Piperidin-3-yl)pyridin-4-amine

Description

Contextual Significance of Piperidine (B6355638) and Pyridine (B92270) Heterocyclic Scaffolds in Pharmaceutical Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are mainstays in pharmaceutical development. rsc.org The piperidine and pyridine rings, the two core components of N-(Piperidin-3-yl)pyridin-4-amine, are among the most prevalent heterocyclic scaffolds in FDA-approved drugs. nih.gov

Piperidine , a six-membered ring with one nitrogen atom, is a versatile building block in medicinal chemistry. arizona.edumdpi.com Its saturated and flexible nature allows it to adopt various conformations, enabling it to interact effectively with biological targets. mdpi.com Piperidine derivatives are found in over 70 commercialized drugs, including major blockbusters, and have been utilized as central nervous system modulators, antihistamines, and analgesics. arizona.eduugent.be The significance of the piperidine moiety is further highlighted by its presence in numerous natural alkaloids with potent biological activities, such as piperine (B192125) from black pepper. acs.orgwikipedia.org

Pyridine , an aromatic six-membered ring containing one nitrogen atom, is another crucial heterocycle in drug discovery. nih.gov Its aromaticity and the presence of the nitrogen atom confer unique electronic properties and the ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov The pyridine ring is a common bioisostere for benzene (B151609) and other heterocyclic rings, offering advantages such as improved water solubility. nih.gov

The combination of these two scaffolds in a single molecule, as seen in this compound, presents a compelling starting point for the design of novel compounds with potential therapeutic applications.

Structural Characteristics of the this compound Motif within Aminopyridine Architectures

The structure of this compound is characterized by a piperidine ring linked at the 3-position to the amino group of a 4-aminopyridine (B3432731) moiety. This specific arrangement places it within the broader class of aminopyridines, which are derivatives of pyridine with one or more amino groups. rsc.org

Aminopyridines are recognized for their diverse biological activities, often stemming from their ability to interact with various enzymes and receptors. rsc.org For instance, 4-aminopyridine (4-AP) is known to block voltage-gated potassium channels, a mechanism that has been harnessed for therapeutic purposes. rsc.orgwikipedia.orgpensoft.net The linkage of the piperidine ring to the 4-aminopyridine core introduces several key structural features:

Chirality: The substitution at the 3-position of the piperidine ring makes the molecule chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). This is a critical consideration in drug design, as different enantiomers can have distinct biological activities and metabolic profiles.

Conformational Flexibility: The non-aromatic piperidine ring provides conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into binding pockets of target proteins.

Hydrogen Bonding: The presence of both the piperidine and pyridine nitrogen atoms, as well as the secondary amine linking them, provides multiple sites for hydrogen bond donation and acceptance, which are crucial for molecular recognition and binding affinity.

The table below summarizes some of the key structural and chemical properties of this compound and its related structural analog, N-(piperidin-4-yl)pyridin-3-amine.

| Property | This compound | N-(piperidin-4-yl)pyridin-3-amine |

| Molecular Formula | C10H15N3 | C10H15N3 nih.gov |

| Monoisotopic Mass | 177.1266 Da uni.lu | 177.126597491 Da nih.gov |

| IUPAC Name | N-piperidin-3-ylpyridin-4-amine | N-piperidin-4-ylpyridin-3-amine nih.gov |

| CAS Number | Not available | 63260-35-5 nih.govchemscene.com |

| Predicted XlogP | 1.0 uni.lu | 1.0 uni.lu |

Note: Data for this compound is limited in publicly available databases. Some data is predicted.

Overview of Academic and Research Pursuits Pertaining to this compound and its Structural Analogs

Research involving this compound and its structural analogs primarily falls within the realm of medicinal chemistry and drug discovery. The core structure is often used as a scaffold for the synthesis of more complex molecules with specific biological targets.

For example, a study focused on the synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. nih.gov In this research, the N-(piperidin-3-yl)amino moiety served as a key building block. The synthesized compounds demonstrated potent inhibitory activity against PI3Kδ, an enzyme implicated in certain cancers. nih.gov Specifically, compounds A5 and A8 from this study showed IC50 values of 1.3 nM and 0.7 nM, respectively, against PI3Kδ. nih.gov

Furthermore, the synthesis of various piperidine derivatives is a continuous area of research, with numerous methods being developed for their preparation. mdpi.comorganic-chemistry.orgdtic.milnih.gov These synthetic efforts are crucial for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The development of efficient synthetic routes allows for the exploration of a wide range of substituents on both the piperidine and pyridine rings, enabling the fine-tuning of a molecule's properties to achieve desired biological activity and selectivity. acs.org

While direct research on this compound itself may be limited, the extensive investigation into its constituent parts and structurally similar molecules underscores the importance of this chemical motif in the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

N-piperidin-3-ylpyridin-4-amine |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2,(H,11,13) |

InChI Key |

GIRTZPHCSWNEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC2=CC=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Synthetic Applications of N Piperidin 3 Yl Pyridin 4 Amine and Its Analogs

Exploration of Reaction Pathways of the N-(Piperidin-3-yl)pyridin-4-amine Scaffold

The reactivity of the this compound scaffold is governed by the interplay between its saturated heterocyclic amine and aromatic amine components. The piperidine (B6355638) ring typically engages in reactions characteristic of secondary amines, while the 4-aminopyridine (B3432731) portion partakes in reactions on the aromatic ring and the exocyclic amino group.

Oxidation Reactions

The oxidation of the this compound scaffold can proceed via several pathways, depending on the reagents and conditions, targeting either the piperidine or the aminopyridine ring.

The piperidine moiety is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Anodic oxidation or treatment with hypervalent iodine reagents can generate N-acyliminium ion intermediates. thieme-connect.comwhiterose.ac.uk These reactive electrophiles can be trapped by various nucleophiles, allowing for the introduction of substituents at the α-position of the piperidine ring. whiterose.ac.uk For instance, the oxidation of N-protected piperidines can yield α-azido or α-hydroxy products, which serve as precursors to these N-acyliminium ions. thieme-connect.com Furthermore, studies on the atmospheric oxidation of piperidine by hydroxyl radicals show that H-abstraction can occur at the N-H bond, as well as the C2, C3, and C4 positions, leading to products like 2,3,4,5-tetrahydropyridine or ring-opened compounds. researchgate.net In some cases, unexpected oxidation of strained piperidine systems can occur spontaneously or upon heating to yield fused enones. nih.gov

The 4-aminopyridine ring also exhibits distinct reactivity towards oxidizing agents. The reaction of 4-aminopyridine with halogens such as iodine monochloride (ICl), iodine bromide (IBr), or molecular iodine (I₂) can produce charge-transfer complexes or ionic species where an iodonium (B1229267) ion is trapped between two aminopyridine rings. ias.ac.in Reaction with bromine (Br₂) can lead to initial protonation followed by a complex bromination and dimerization process. ias.ac.in Oxidation of related N-aminopyridinium salts with agents like aqueous bromine can yield 1,1'-azopyridinium salts, depending on the nature of the substituent at the 4-position. nih.gov

Table 1: Representative Oxidation Reactions on Piperidine and Aminopyridine Scaffolds

| Scaffold | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Protected Piperidine | (PhIO)n, TMSN3 | α-Azido Piperidine | thieme-connect.com |

| N-Methoxycarbonylpiperidine | Anodic Oxidation in MeOH | α-Methoxy Piperidine | whiterose.ac.uk |

| Piperidine | OH Radicals | 2,3,4,5-Tetrahydropyridine & Ring-Opened Products | researchgate.net |

| 4-Aminopyridine (4-AP) | ICl or IBr | N···I+···N Bridged Dimer | ias.ac.in |

| N-Amino-4-(dimethylamino)pyridinium salt | Aqueous Br2 | 1,1'-Azopyridinium Salt | nih.gov |

Reduction Reactions

For the this compound scaffold, the primary site for reduction is the pyridine (B92270) ring. The saturated piperidine ring is generally inert to typical reduction conditions. The catalytic hydrogenation of the 4-aminopyridine moiety is challenging due to the electron-donating nature of the amino group, which can deactivate the catalyst. However, specialized conditions have been developed to achieve this transformation.

The hydrogenation of functionalized pyridines can be accomplished using heterogeneous catalysts like rhodium oxide (Rh₂O₃) under mild conditions (5 bar H₂, 40 °C). rsc.org While 2-aminopyridine (B139424) can be reduced to a tetrahydropyridin-2-amine intermediate which resists further reduction, other substituted pyridines, including 3-pyridinemethanol, can be fully reduced to the corresponding piperidines. rsc.org This suggests that the reduction of the 4-aminopyridine ring in the target scaffold to a 4-aminopiperidine (B84694) system is feasible. Other methods for pyridine reduction include the use of palladium on carbon (Pd/C) or platinum oxide (PtO₂), though these often require harsher conditions. rsc.org The synthesis of 3-aminopiperidine derivatives has been achieved via the hydrogenation of 3-aminopyridine, indicating that reduction of the pyridine ring while retaining the amino group is a known transformation. rsc.org

Table 2: Examples of Reduction Reactions of Aminopyridine Derivatives

| Substrate | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Functionalized Pyridines | Rh2O3 | 5 bar H2, TFE, 40 °C | Functionalized Piperidines | rsc.org |

| 3-Aminopyridine | Not specified (General Method) | Hydrogenation | 3-Aminopiperidine | rsc.org |

| 4-Nitropyridine-N-oxide | Fe / Mineral Acid | Heat | 4-Aminopyridine | semanticscholar.org |

| Substituted Pyridines | Borenium ion / Hydrosilane | Mild to elevated T/P | Substituted Piperidines | nih.gov |

Nucleophilic Substitution Reactions

The this compound scaffold possesses three nitrogen atoms with distinct nucleophilic character: the secondary amine of the piperidine ring, the exocyclic primary amine, and the pyridine ring nitrogen. This allows for selective nucleophilic reactions, primarily N-alkylation and N-acylation.

The piperidine nitrogen is a secondary aliphatic amine and is the most nucleophilic site in the molecule. It readily undergoes N-alkylation with alkyl halides in the presence of a base like potassium carbonate or even without a base, though the reaction slows as the salt forms. researchgate.net Similarly, N-acylation with acyl chlorides or anhydrides proceeds efficiently at this position to form the corresponding amide. google.comsciforum.net

The exocyclic 4-amino group is less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair into the aromatic pyridine ring. However, it can still undergo N-alkylation and N-acylation under specific conditions. For example, ruthenium-catalyzed N-alkylation of 2-aminopyridine with alcohols has been shown to occur selectively on the exocyclic amino group. sciforum.net

Nucleophilic aromatic substitution on the pyridine ring itself is generally disfavored. The ring is electron-rich due to the powerful electron-donating 4-amino group, which deactivates the ring towards attack by nucleophiles. Such reactions typically require a good leaving group at the 2- or 4-position and are facilitated by electron-withdrawing groups, which are absent in this scaffold. researchgate.net

Formation of Quaternary Ammonium (B1175870) Salts and their Synthetic Utility

The nitrogen atoms in the this compound scaffold can be quaternized by reaction with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. These salts are important in their own right and as intermediates for further synthetic transformations.

Both the piperidine nitrogen and the pyridine ring nitrogen are susceptible to quaternization. However, the secondary aliphatic amine of the piperidine ring is significantly more basic and nucleophilic than the sp²-hybridized nitrogen of the pyridine ring. rsc.org Consequently, quaternization is expected to occur preferentially at the piperidine nitrogen. Reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would primarily yield the N-alkyl-N-(pyridin-4-yl)piperidin-3-aminium salt. Using an excess of the alkylating agent could lead to di-quaternization, with the second alkylation occurring at the less reactive pyridine nitrogen.

The synthesis of quaternary pyridinium (B92312) salts is often facilitated by solvents like water, methanol, or DMF, and can be accelerated by microwave heating. organic-chemistry.orgresearchgate.net These salts are not just final products; they can serve as intermediates. For example, quaternization of a pyridine ring can activate it for subsequent nucleophilic displacement of a leaving group, followed by a dequaternization step to reveal the new substituted pyridine. organic-chemistry.org

Table 3: Illustrative Quaternization Reactions of Piperidine and Pyridine Derivatives

| Amine Substrate | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Piperidine | Alkyl Bromide/Iodide | MeCN, rt | N-Alkylpiperidinium Halide | researchgate.net |

| Pyridine-4-aldoxime | Alkyl Bromide | Acetone, rt, dark | N-Alkylpyridinium Bromide | researchgate.net |

| Pyridine | 2-Bromo-4'-nitroacetophenone | Microwave heating | N-Phenacylpyridinium Bromide | researchgate.net |

| 4-Substituted Pyridine | Acrylamide / Acid | Water, 30-60 °C | N-(2-Carbamoylethyl)pyridinium Salt | organic-chemistry.org |

| 2-Methylpyridine | Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | 70 °C | N-Glycosyl-2-methylpyridinium Mesylate | rsc.org |

Role of this compound as a Synthetic Intermediate for Complex Heterocycles

The this compound scaffold is an excellent starting point for the synthesis of more complex, often biologically active, heterocyclic systems, including fused and spirocyclic structures. The presence of multiple reactive sites allows for its incorporation into diverse molecular frameworks through various synthetic strategies. ias.ac.inbohrium.com

Fused Heterocycles: The aminopyridine moiety is a common precursor for building fused ring systems. For example, 2-aminopyridines can undergo cyclization reactions with various reagents to form pyrido[2,3-d]pyrimidines or thieno[2,3-b]pyridines. researchgate.net Similarly, intramolecular cyclizations or multicomponent reactions involving the amino group and the pyridine ring can lead to the formation of imidazo[4,5-b]pyridines and other fused N-heterocycles. organic-chemistry.org

Spirocyclic Heterocycles: The piperidine ring is a highly valuable core for constructing spiropiperidines, which are rigid, three-dimensional structures of great interest in medicinal chemistry. rsc.org Synthetic strategies often involve forming a new ring at one of the piperidine carbons. For instance, radical hydroarylation can be used to construct spirocyclic piperidines from linear aryl halide precursors attached to the piperidine nitrogen. thieme-connect.comnih.gov Other methods include intramolecular aza-Michael additions and 1,3-dipolar cycloadditions to forge complex spiropiperidines. whiterose.ac.ukrsc.org The this compound scaffold can be functionalized at the piperidine nitrogen, and this appended group can then undergo cyclization onto the piperidine ring to form a spiro-center.

Table 4: Examples of Complex Heterocycles Synthesized from Piperidine/Aminopyridine Scaffolds

| Starting Scaffold Type | Reaction Type | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| N-Allyl-2-bromoaniline (linked to piperidine) | Photoredox Radical Cyclization | Spiro[indoline-3,4'-piperidine] | thieme-connect.comnih.gov |

| N-Cbz-1-amino-hex-5-ene derivative | Asymmetric aza-Michael Cyclization | 3-Spiropiperidine | rsc.org |

| 1-Benzyl-2,6-diarylpiperidin-4-one | One-pot reaction with Phenyl Isocyanate | 1,3,8-Triazaspiro[4.5]decane-2,4-dione | nih.gov |

| Aminopyridine-2(1H)thione | Reaction with α-halo-compounds & cyclization | Thieno[2,3-b]pyridine | researchgate.net |

| 3- or 5-Aminoazoles | Groebke-Blackburn-Bienaymé Reaction | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Aminopyridine | Oxidative Cyclization with Isothiocyanate | N-Fused 5-imino-1,2,4-thiadiazole | organic-chemistry.org |

Biological and Pharmacological Investigations of N Piperidin 3 Yl Pyridin 4 Amine and Structural Analogs

In Vitro Biological Screening Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental tool for identifying and characterizing the activity of small molecules against specific enzymatic targets. For derivatives of N-(Piperidin-3-yl)pyridin-4-amine, these assays have been instrumental in discovering their potential as inhibitors of several key enzymes.

One area of significant interest has been the inhibition of Lysine-Specific Demethylase 1 (LSD1) , a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase involved in gene expression regulation. nih.govnih.gov The catalytic mechanism of LSD1 involves the oxidation of a methylated histone lysine (B10760008) residue by the FAD cofactor, followed by hydrolysis to produce formaldehyde (B43269) and the demethylated lysine. nih.gov A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds, structurally related to this compound, were identified as potent LSD1 inhibitors with Ki values as low as 29 nM. nih.govnih.gov These compounds demonstrated high selectivity against the related monoamine oxidases A and B. nih.govnih.gov Enzyme kinetics studies indicated that they act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govnih.gov

Another enzyme target for related structures is Cholesterol 24-hydroxylase (CH24H) . In a study exploring 3-substituted-4-phenylpyridine derivatives, a compound featuring a piperidin-4-yl group showed an IC50 value of 950 nM in a human CH24H enzyme assay. acs.org This validated the potential of this scaffold for CH24H inhibition. acs.org Further optimization led to derivatives with significantly enhanced potency. acs.org

Derivatives of the core scaffold have also been investigated as inhibitors of Protein Kinase B (PKB/Akt) , a crucial component of intracellular signaling pathways that regulate cell growth and survival. nih.govacs.org A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent, ATP-competitive inhibitors of PKB. nih.govacs.org

Furthermore, analogs have been evaluated for their inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) , particularly the δ isoform, which is a target for anti-cancer agents. nih.gov A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized and found to be potent PI3Kδ inhibitors, with some compounds showing IC50 values of 1.3 nM and 0.7 nM. nih.gov

The table below summarizes the enzyme inhibition data for selected analogs.

| Compound Class | Target Enzyme | Key Findings |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine-Specific Demethylase 1 (LSD1) | Potent inhibitors with Ki values as low as 29 nM; competitive inhibition mechanism. nih.govnih.gov |

| 3-Substituted-4-phenylpyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | Piperidin-4-yl containing compound showed an IC50 of 950 nM. acs.org |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Potent and orally bioavailable inhibitors. nih.govacs.org |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | Identified as potent inhibitors with IC50 values as low as 0.7 nM. nih.gov |

Receptor Binding Profiling (e.g., Sigma Receptors, Dopamine (B1211576), Serotonin (B10506), Neurokinin-1)

Receptor binding assays are crucial for determining the affinity of a compound for specific receptor subtypes, providing insight into its potential pharmacological effects. Analogs of this compound have been profiled against a range of receptors, including sigma, dopamine, serotonin, and neurokinin receptors.

Dopamine Receptors: Systematic exploration of 4-heterocyclylpiperidines has led to the discovery of selective high-affinity ligands for the human dopamine D4 receptor. nih.gov A screening hit, 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, displayed moderate affinity for the D4 receptor (61 nM) with 4-fold selectivity over the D2 receptor. nih.gov Structure-activity relationship studies revealed that modifications to the lipophilic group on the basic nitrogen and the aromatic heterocycle could significantly improve affinity and selectivity. nih.gov For instance, replacing the 4-chlorobenzyl group with a phenethyl group and altering the pyrazole (B372694) to an isoxazole (B147169) or pyrimidine (B1678525) led to enhanced affinities. nih.gov This culminated in the discovery of a nanomolar antagonist of the human dopamine D4 receptor with over 500-fold selectivity over the D2 receptor and over 200-fold selectivity over the D3 receptor. nih.gov

Serotonin Receptors: In the search for multi-target compounds for schizophrenia, derivatives based on indazole and piperazine (B1678402) scaffolds have been evaluated for their affinity to serotonin receptors. nih.gov The introduction of a pyridin-3-yl substituent resulted in a compound with low activity towards the 5-HT2A receptor, while a pyridin-4-yl substituent led to an inactive compound. nih.gov

Sigma Receptors: Conformationally flexible benzamide (B126) analogues have been synthesized and shown to have moderate to high binding affinity and selectivity for σ2 receptors. researchgate.net

Neurokinin Receptors: While direct binding data for this compound on neurokinin receptors is not extensively detailed in the provided context, studies on related tachykinin receptors, such as the neurokinin B (NKB) receptor, highlight the importance of specific residues for ligand binding and receptor activation. semanticscholar.org In silico modeling and mutation analysis have been used to understand these interactions. semanticscholar.org

The following table presents a summary of receptor binding affinities for selected analog classes.

| Compound Class | Receptor Target(s) | Key Findings |

| 4-Heterocyclylpiperidines | Dopamine D4 | Nanomolar antagonist with >500-fold selectivity over D2 and >200-fold over D3. nih.gov |

| Indazole and piperazine derivatives | Serotonin 5-HT2A | Pyridin-3-yl and pyridin-4-yl substitutions influenced activity. nih.gov |

| Benzamide analogues | Sigma-2 | Moderate to high binding affinity and selectivity. researchgate.net |

Cell-Based Functional Assays (e.g., Antiproliferative Activity, Cell Cycle Perturbation, Histone Methylation Modulation)

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of compounds identified through initial screening. For derivatives of this compound, these assays have confirmed their antiproliferative potential and shed light on their mechanisms of action at the cellular level.

Antiproliferative Activity: Several studies have demonstrated the antiproliferative effects of this class of compounds against various cancer cell lines. nih.govnih.govnih.gov Potent LSD1 inhibitors, based on a 3-(piperidin-4-ylmethoxy)pyridine core, strongly inhibited the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while showing negligible effects on normal cells. nih.govnih.gov Similarly, potent PI3Kδ inhibitors, specifically compounds A5 and A8 from a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, exhibited selective anti-proliferation against the SU-DHL-6 cell line with IC50 values of 0.16 and 0.12 μM, respectively. nih.gov

Cell Cycle Perturbation: The investigation of 6-substituted 9H-purin-9-yl-pyridinium derivatives, which share structural motifs, revealed that treatment of HeLa cells with these compounds caused clear disturbances in cell cycle progression. researchgate.net

Histone Methylation Modulation: Consistent with their LSD1 inhibitory activity, the 3-(piperidin-4-ylmethoxy)pyridine derivatives were shown to increase cellular levels of H3K4 methylation. nih.gov In the MV4-11 leukemia cell line, treatment with a potent inhibitor from this series led to an increase in the cellular level of H3K4me2, indicating that the compound is cell-permeable and inhibits LSD1 within the cellular environment. nih.gov

A summary of the findings from cell-based functional assays is provided in the table below.

| Assay Type | Compound Class | Cell Line(s) | Key Findings |

| Antiproliferative Activity | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Leukemia and solid tumor cells | EC50 values as low as 280 nM. nih.govnih.gov |

| Antiproliferative Activity | 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | SU-DHL-6 | IC50 values of 0.16 and 0.12 μM for compounds A5 and A8. nih.gov |

| Cell Cycle Perturbation | 6-Substituted 9H-purin-9-yl-pyridinium derivatives | HeLa | Caused clear disturbances in cell cycle progression. researchgate.net |

| Histone Methylation Modulation | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | MV4-11 (Leukemia) | Increased cellular levels of H3K4me2. nih.gov |

Analysis of Molecular Biomarkers and Intracellular Signaling Pathways (e.g., PI3K-PKB-mTOR Pathway, DNA Damage Response)

To further dissect the mechanism of action of these compounds, researchers have analyzed their effects on specific molecular biomarkers and intracellular signaling pathways.

PI3K-PKB-mTOR Pathway: The PI3K-PKB-mTOR pathway is a critical signaling cascade that is frequently deregulated in cancer. nih.govacs.org Derivatives of this compound have been shown to modulate this pathway. For instance, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, a potent inhibitor of PKBβ, also demonstrated inhibition of relevant molecular biomarkers within the PI3K-PKB-mTOR pathway in cells. nih.gov Furthermore, Western blot analysis of cells treated with a potent PI3Kδ inhibitor, compound A8 from the 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline series, indicated that it could attenuate the phosphorylation of AKT at serine 473 (AKTS473). nih.gov This provides direct evidence of the compound's engagement with the PI3K signaling pathway. nih.gov

While direct evidence on the DNA damage response for this compound itself is limited in the provided context, the broader class of compounds that target enzymes like LSD1 and PI3K can indirectly influence DNA damage and repair processes through their impact on chromatin structure and cell cycle regulation.

The table below highlights the key findings related to the modulation of intracellular signaling pathways.

| Signaling Pathway | Compound Class | Key Findings |

| PI3K-PKB-mTOR | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Inhibition of molecular biomarkers in the pathway. nih.gov |

| PI3K-PKB-mTOR | 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | Attenuation of AKTS473 phosphorylation. nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly affect how a compound interacts with its biological target.

In the context of this compound and its analogs, the stereochemistry of the piperidine (B6355638) ring is a critical determinant of activity. A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors revealed that the substitution pattern on the piperidine ring is crucial. nih.gov A compound with a piperidin-3-yl substituent was found to be significantly less favorable than the corresponding piperidin-4-yl analog, with the racemic 3-yl compound having a Ki value of 650 nM, which is substantially weaker than the most potent 4-yl derivatives. nih.gov

Furthermore, research on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as PI3Kδ inhibitors implicitly highlights the importance of the stereocenter at the 3-position of the piperidine ring, although specific data for individual enantiomers was not detailed in the provided search results. nih.gov The synthesis and evaluation of these compounds as a series suggest that the spatial orientation of the substituent at this position is a key factor in achieving potent and selective inhibition. nih.gov

The table below summarizes the influence of stereochemistry on the biological activity of related compounds.

| Compound Class | Biological Target | Influence of Stereochemistry |

| 3-(Piperidin-ylmethoxy)pyridine derivatives | LSD1 | The piperidin-3-yl substituent is significantly less favorable for activity compared to the piperidin-4-yl group. nih.gov |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | The 3-position of the piperidine ring is a key stereocenter influencing inhibitory potency. nih.gov |

Positional and Substituent Effects on the Piperidine Ring

The substitution pattern on the piperidine ring is a critical determinant of the biological activity of this compound analogs. Both the position of the attachment to the rest of the molecule and the nature of substituents on the piperidine nitrogen and carbon atoms can profoundly influence potency and selectivity.

Studies on analogous scaffolds have demonstrated the importance of the piperidine connection point. For instance, in a series of potent inhibitors for Lysine Specific Demethylase 1 (LSD1), analogs with a piperidin-4-yl group were found to be significantly more potent than their piperidin-3-yl counterparts. nih.gov The racemic piperidin-3-yl analog exhibited a Ki of 650 nM, a substantial decrease in activity compared to the piperidin-4-yl version (Ki = 29 nM), suggesting that the geometry and presentation of the pharmacophore are more favorable with the 4-substituted piperidine ring for this particular target. nih.gov Similarly, in a series of benzamide inhibitors of the presynaptic choline (B1196258) transporter (CHT), moving the N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

Substituents on the piperidine nitrogen also play a crucial role. In the development of CHT inhibitors, the removal of an N-isopropyl group from a piperidine ether led to a significantly less active compound. nih.gov However, replacing it with a smaller N-methyl group restored potency, indicating that while some substitution is necessary for activity, steric bulk is a sensitive parameter. nih.gov These findings highlight a common theme in medicinal chemistry where the piperidine nitrogen is often a key vector for modifying properties like potency, selectivity, and pharmacokinetics.

Table 1: Effect of Piperidine Positional Isomerism on Inhibitory Activity This table is generated based on data from structurally analogous compounds to illustrate the principle.

| Compound Series | Target | Piperidine Linkage Position | Relative Activity/Potency |

|---|---|---|---|

| 3-(Piperidinylmethoxy)pyridine Analogs nih.gov | LSD1 | 4-yl | High (Ki = 29 nM) |

| 3-(Piperidinylmethoxy)pyridine Analogs nih.gov | LSD1 | 3-yl | Low (Ki = 650 nM) |

| 4-methoxy-3-(piperidinyloxy)benzamides nih.gov | CHT | 4-yl | Higher Potency |

Substituent Effects on the Pyridine (B92270) Ring

Modifications to the pyridine ring of this compound analogs are a key strategy for modulating biological activity, selectivity, and physicochemical properties. The electronic nature and position of substituents can influence the pKa of the pyridine nitrogen, its hydrogen bonding capacity, and its interaction with target proteins.

In a study of epibatidine (B1211577) analogs targeting neuronal nicotinic receptors, various substitutions on the pyridine ring produced a wide range of effects on affinity and efficacy. nih.gov For example, a fluoro-substituted analog displayed significantly greater affinity (52- to 875-fold) for β2-containing receptors over β4-containing ones. nih.gov An amino-substituted analog also showed a preference for β2-containing receptors and had greater efficacy at the α3β4 subtype compared to α4β2. nih.gov In contrast, hydroxy and dimethylamino substitutions resulted in analogs with affinities too low to be accurately measured, demonstrating that not all substitutions are beneficial. nih.gov

The importance of the pyridine core itself was highlighted in research on LSD1 inhibitors, where replacing the pyridine ring with a benzene (B151609) ring led to a 170-fold decrease in potency. nih.gov This indicates that the pyridine nitrogen is likely involved in a critical interaction with the target protein, an interaction that a phenyl ring cannot replicate. Studies on other pyridine-containing scaffolds have also shown that the number and position of electron-donating groups, such as methoxy (B1213986) (OMe) groups, can systematically alter activity. For instance, in a series of antiproliferative compounds, increasing the number of methoxy substituents on the pyridine-containing framework generally correlated with increased potency. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Biological Activity of Analogous Compounds This table is generated based on data from structurally analogous compounds to illustrate the principle.

| Analog Series | Substituent on Pyridine Ring | Target | Observed Effect |

|---|---|---|---|

| Epibatidine Analogs nih.gov | Fluoro | nAChRs | 52- to 875-fold higher affinity for β2- vs β4-containing receptors. |

| Epibatidine Analogs nih.gov | Amino | nAChRs | 10- to 115-fold higher affinity for β2- vs β4-containing receptors. |

| Epibatidine Analogs nih.gov | Bromo | nAChRs | 4- to 55-fold higher affinity for β2- vs β4-containing receptors. |

Optimization of Linker and Bridging Moieties

The chemical identity of the linker atom can have a dramatic effect on activity. In the development of LSD1 inhibitors based on a 3-(piperidinylmethoxy)pyridine scaffold, the ether linkage (-O-) was found to be crucial for potency. nih.gov When this oxygen atom was replaced with a nitrogen atom to form an amine linkage (-NH-), the resulting compound was significantly less active, with a Ki value of 1.2 μM compared to 29 nM for the ether-linked parent compound. nih.gov This stark difference suggests that the linker atom may be involved in specific electronic or hydrogen-bonding interactions, or that it enforces a more favorable, lower-energy conformation for binding.

The length and composition of the linker are also key variables. In a different series of inhibitors targeting Escherichia coli dihydrofolate reductase (EcDHFR), the length of the linker connecting two aromatic rings was shown to be important. nih.gov A compound with a six-carbon linker was found to be slightly less effective than a similar compound with a shorter connection, as the longer linker made it more difficult for the molecule to fit optimally within the binding pocket. nih.gov These examples underscore the importance of fine-tuning the bridging moiety to achieve the correct orientation and distance between the key interacting fragments of the molecule.

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its effects is fundamental to its development as a therapeutic agent or research tool. This involves identifying its molecular target, characterizing the physical interactions that govern binding, and determining the functional consequences of this binding event.

Identification and Validation of Molecular Targets

Known molecular targets for structurally related compounds include:

Lysine Specific Demethylase 1 (LSD1): A series of 3-(piperidin-4-ylmethoxy)pyridine compounds were identified as potent and selective inhibitors of LSD1, an enzyme involved in histone modification and gene expression. nih.gov These compounds were shown to increase cellular levels of H3K4 methylation and inhibit the proliferation of cancer cells. nih.gov

Presynaptic Choline Transporter (CHT): 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been discovered as potent and selective inhibitors of CHT, which is responsible for the uptake of choline in neurons for acetylcholine (B1216132) synthesis. nih.gov

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Substituted pyridine analogs, such as epibatidine, which share a core heterocyclic structure, are well-known ligands for various nAChR subtypes. nih.gov The substitution pattern dictates the affinity and selectivity for different receptor combinations (e.g., α4β2, α3β4). nih.gov

Apoptosis signal-regulating kinase 1 (ASK1): Pyridin-2-yl urea (B33335) derivatives have been designed as inhibitors of ASK1 kinase, a key component in stress-induced signaling pathways. nih.gov

Equilibrative Nucleoside Transporters (ENTs): Triazine derivatives incorporating a piperazine moiety, which is related to the piperidine scaffold, have been identified as inhibitors of human ENTs, particularly ENT1 and ENT2. frontiersin.org

The validation of these targets typically involves a combination of in vitro assays, such as enzyme inhibition or receptor binding assays, followed by cell-based studies to confirm that the compound engages the target in a relevant biological context.

Elucidation of Ligand-Target Binding Modes and Interaction Dynamics

Molecular docking and computational modeling are powerful tools used to visualize and understand how ligands like this compound analogs interact with their protein targets at an atomic level. These studies reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that anchor the ligand in the binding site.

For example, docking studies of a potent 3-(piperidin-4-ylmethoxy)pyridine inhibitor within the active site of LSD1 revealed several critical interactions. The protonated amine of the piperidine ring was predicted to form a strong hydrogen bond and electrostatic interactions with the negatively charged side chain of a key aspartate residue (Asp555). nih.gov The piperidine ring itself was found to engage in hydrophobic interactions with surrounding residues, including Ala809 and Pro808. nih.gov

In another example, the binding mode of pyridin-2-yl urea inhibitors in ASK1 kinase was explored using absolute binding free energy calculations to distinguish between plausible docking poses. nih.gov This advanced computational method helps to identify the most likely binding orientation, which is essential for guiding further ligand optimization. nih.gov Similarly, molecular docking of an ENT1 inhibitor showed the formation of specific hydrogen bonds with residues Gly198, Ser199, and Glu200, providing a structural rationale for its activity. frontiersin.org These studies collectively demonstrate that the pyridine and piperidine nitrogens are frequently involved in crucial hydrogen bonding interactions, while the ring systems contribute to binding through hydrophobic and van der Waals forces.

Analysis of Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can interact with their target proteins at different sites, leading to distinct functional outcomes. Orthosteric ligands bind to the primary, active site where the endogenous substrate or agonist binds, typically resulting in competitive inhibition or activation. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, causing a conformational change that modulates the activity of the orthosteric site. nih.govnih.gov

Allosteric modulation offers several potential advantages, including higher subtype selectivity, as allosteric sites are generally less conserved across a protein family than orthosteric sites. nih.govnih.gov This can lead to drugs with fewer side effects. Allosteric modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or negative allosteric modulators (NAMs), reducing it. nih.gov

Preclinical Pharmacological Evaluation of this compound Analogs

The preclinical pharmacological journey of this compound analogs has been marked by a systematic exploration of their therapeutic potential, beginning with the evaluation of their efficacy in animal models of specific diseases. This is often followed by a detailed analysis of the relationship between drug exposure and pharmacological response, and an assessment of their metabolic vulnerabilities.

In Vivo Efficacy Studies in Relevant Animal Models

The in vivo efficacy of structural analogs of this compound has been demonstrated in preclinical models, particularly in the context of neurological disorders. For instance, a series of 3-piperidinyl pyridine derivatives were investigated as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in brain cholesterol metabolism and associated with neurodegenerative diseases. acs.org

One notable analog, a 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17), was identified as a potent and highly selective CH24H inhibitor. acs.org To assess its in vivo efficacy, this compound was administered orally to mice. The study aimed to measure the reduction of 24S-hydroxycholesterol (24HC), a key biomarker of CH24H activity, in the brain. Following three days of daily oral administration, compound 17 led to a significant 26% reduction in brain 24HC levels, demonstrating its ability to engage its target in a living organism and elicit a desired pharmacological response. acs.orgfigshare.com

The selection of this analog for in vivo studies was the culmination of structure-activity relationship (SAR) explorations. Initial compounds in the series, such as N-cyclopropyl-4-(4-phenylpyridin-3-yl)piperidine-1-carboxamide, validated the 3-substituted-4-phenylpyridine scaffold as a novel class of CH24H inhibitors, albeit with more moderate potency (IC50 = 950 nM). acs.org Through systematic modifications, including the introduction of a piperidin-1-yl group on the pyridine ring and optimization of lipophilicity, analogs with significantly improved potency (IC50 = 8.5 nM for compound 17) were developed and subsequently advanced to in vivo testing. acs.org

These findings underscore the therapeutic potential of the this compound scaffold and its derivatives in relevant animal models, providing a strong rationale for their continued investigation.

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships

The establishment of a clear relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed pharmacological effect (pharmacodynamics) is a cornerstone of preclinical development. For analogs of this compound, understanding this PK-PD relationship is crucial for optimizing dosing regimens and predicting clinical efficacy.

While specific PK-PD modeling data for this compound itself is not extensively published, the principles of such analyses are well-established. Generally, these studies involve collecting pharmacokinetic data (e.g., plasma and tissue concentrations of the drug at various time points) and pharmacodynamic data (e.g., measurement of a relevant biomarker or physiological effect) from in vivo models. figshare.com

In the case of the CH24H inhibitor analog, compound 17, the observed 26% reduction in brain 24HC levels after three days of oral dosing provides a critical piece of the PK-PD puzzle. acs.orgfigshare.com This demonstrates that the compound not only reaches its site of action in the brain but also engages the CH24H enzyme to a degree that results in a measurable pharmacodynamic outcome. The study design, involving repetitive administration, was based on previous findings suggesting that continuous inhibition may be necessary to achieve maximal reduction of 24HC levels. acs.org

Further PK-PD studies would aim to correlate the concentration of the analog in the brain with the extent of 24HC reduction over a range of doses and time points. This would allow for the determination of key parameters such as the EC50 (the concentration at which 50% of the maximal effect is observed) in vivo. Such data is invaluable for predicting the therapeutic dose and dosing frequency in humans.

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro metabolic stability studies are therefore conducted early in the preclinical phase to identify potential metabolic liabilities and guide the design of more robust compounds. For this compound and its analogs, these studies have focused on their metabolism by liver enzymes.

A common metabolic pathway for compounds containing a piperidine moiety is N-dealkylation, often catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many 4-aminopiperidine-containing drugs. acs.org While the specific metabolic profile of the 3-yl isomer may differ, this provides a likely starting point for investigation.

In the development of the 3-piperidinyl pyridine analogs as CH24H inhibitors, efforts were made to enhance selectivity against CYP3A4, indicating that interaction with this enzyme was a consideration. acs.org For example, reducing the lipophilicity of the molecules by introducing nitrogen atoms into the aromatic rings was found to be an effective strategy to decrease CYP3A4 inhibition. acs.org This suggests that early analogs may have had metabolic stability issues related to CYP3A4 activity.

Computational Chemistry and Molecular Modeling in Research on N Piperidin 3 Yl Pyridin 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mode of a ligand to its target receptor. In the case of N-(Piperidin-3-yl)pyridin-4-amine and its derivatives, molecular docking studies have been employed to elucidate their interaction with various biological targets. For instance, in a study on related 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as PI3Kδ inhibitors, molecular docking revealed key hydrogen bond interactions with the hinge region of the enzyme, which were thought to be responsible for their potent inhibitory activity. nih.gov Specifically, a derivative, compound A8 , was shown to form three crucial hydrogen bonds with the PI3Kδ protein. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the docked pose and a more detailed analysis of the binding interactions. For piperazine (B1678402) derivatives, which are structurally related to the piperidine (B6355638) moiety of this compound, MD simulations have been used to confirm the stability of ligand-protein interactions and to identify key amino acid residues involved in the binding. researchgate.netacs.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking studies alone.

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Related Compounds

| Compound/Derivative Class | Target Protein | Key Findings from Docking/MD |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines nih.gov | PI3Kδ | Formation of three key hydrogen bonds with the protein. |

| 1-(4-chlorobenzhydryl) piperazine derivatives researchgate.net | PI3Kδ, PTPRC/CD45 | Identification of specific amino acid interactions within the binding site. |

| Piperazine-substituted 5,8-dihydroxy 1,4-naphthoquinone (B94277) derivatives acs.org | PARP-1 | Interaction with critical amino acids for PARP-1 inhibition confirmed by simulations. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel, untested compounds.

For derivatives of N-(pyridin-4-ylmethyl)aniline, which share the pyridin-4-amine core with this compound, 3D-QSAR studies have been successfully applied. nih.gov These studies utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their inhibitory activity against the Kinase Insert Domain Receptor (KDR). nih.gov The resulting models showed good statistical significance, indicating their reliability in predicting the biological activity of new compounds. nih.gov

In a QSAR study on piperine (B192125) analogs, which contain a piperidine ring, descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation were found to be critical for their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov This highlights that both steric and electronic properties play a significant role in the biological activity of these compounds. nih.gov Such an approach could be applied to a series of this compound derivatives to guide the synthesis of more potent analogs.

Table 2: Key Parameters in QSAR Models for Related Scaffolds

| QSAR Model | Key Descriptors | Statistical Significance (r², q²) |

| CoMFA for N-(pyridin-4-ylmethyl)aniline derivatives nih.gov | Steric and electrostatic fields | r² = 0.969, q² = 0.671 |

| CoMSIA for N-(pyridin-4-ylmethyl)aniline derivatives nih.gov | Steric, electrostatic, hydrophobic, H-bond donor and acceptor fields | r² = 0.936, q² = 0.608 |

| QSAR for piperine analogs nih.gov | Partial negative surface area, molecular shadow area, heat of formation | r² = 0.962, q² = 0.917 |

De Novo Design and Virtual Screening Approaches for this compound Scaffolds

De novo design is a computational strategy that involves the creation of novel molecular structures with desired properties from scratch. This can be achieved by assembling small molecular fragments in the binding site of a target protein. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific target.

Research on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors has demonstrated the power of combining these approaches. nih.gov In this study, molecular fragment replacement was used to generate a new database of potential inhibitors, which was then virtually screened using docking simulations. nih.gov This workflow allowed for the identification of 44 novel and potent KDR inhibitors. nih.gov A similar strategy could be employed for the this compound scaffold to discover new drug candidates for various targets. The piperidine and pyridine (B92270) rings can serve as a core scaffold, with different functional groups being added to explore the chemical space and optimize interactions with a target protein.

In Silico Prediction of Biological Activity Spectra

The prediction of the full spectrum of biological activities of a compound is a challenging but important task in drug discovery. In silico methods can predict a compound's likely biological effects based on its chemical structure. This can help in identifying potential new applications for existing compounds (drug repositioning) and in flagging potential off-target effects early in the drug development process.

For various heterocyclic compounds, including those with piperazine and pyridine moieties, online tools and software are used to predict a wide range of properties, including pharmacokinetic parameters and biological activities. nih.gov These predictions are based on a compound's similarity to molecules with known biological profiles. For instance, studies on 1-piperazine indole (B1671886) hybrids have utilized in silico tools to predict their potential as kinase inhibitors, enzyme inhibitors, and GPCR ligands. nih.gov By submitting the structure of this compound to such predictive models, researchers can gain initial insights into its potential therapeutic applications and guide further experimental investigations.

Analytical Research Methodologies for N Piperidin 3 Yl Pyridin 4 Amine and Derivatives

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the initial identification and structural verification of N-(Piperidin-3-yl)pyridin-4-amine. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The aromatic protons on the 4-aminopyridine (B3432731) portion would appear in the downfield region, typically between 6.5 and 8.5 ppm. The protons on the piperidine ring, being aliphatic, would resonate in the upfield region, generally between 1.5 and 3.5 ppm. The N-H protons of the secondary amines would likely appear as broad signals. The specific chemical shifts and coupling patterns would confirm the 3-substitution on the piperidine ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The pyridine ring carbons would produce signals in the aromatic region (100-160 ppm), while the piperidine ring carbons would be found in the aliphatic region (20-60 ppm). The position of the carbon attached to the amino group on the pyridine ring and the substituted carbon on the piperidine ring would be key identifiers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for analogous structures like piperidine and 3-aminopyridine. chemicalbook.comchemicalbook.com

View Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | ~8.0-8.3 (doublet) | ~150-155 |

| Pyridine C3, C5 | ~6.5-6.8 (doublet) | ~105-110 |

| Pyridine C4 | - | ~155-160 |

| Piperidine C3 (CH) | ~3.5-4.0 (multiplet) | ~50-55 |

| Piperidine C2, C6 (CH₂) | ~2.8-3.2 (multiplet) | ~45-50 |

| Piperidine C4, C5 (CH₂) | ~1.5-2.0 (multiplet) | ~25-35 |

| Pyridine NH | Broad, variable | - |

| Piperidine NH | Broad, variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be characterized by the vibrations of the N-H and C-N bonds of the amine groups and the aromatic C=C and C=N bonds of the pyridine ring. orgchemboulder.com

The presence of two secondary amine groups (one in the piperidine ring and one linking the rings) would result in N-H stretching absorptions in the region of 3350–3310 cm⁻¹. N-H bending vibrations are also expected around 1650-1580 cm⁻¹. The C-N stretching vibrations for the aliphatic piperidine and aromatic pyridine portions would appear in the 1250–1020 cm⁻¹ and 1335–1250 cm⁻¹ ranges, respectively. orgchemboulder.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

View Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak-Medium |

| Secondary Amine (N-H) | Bend | 1650 - 1580 | Variable |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The monoisotopic mass of this compound is 177.1266 Da. nih.govnih.govnih.gov In electrospray ionization (ESI-MS), the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 178.13. uni.luuni.lu Other adducts, such as with sodium [M+Na]⁺, may also be observed. uni.luuni.lu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Under electron ionization (EI) or during tandem MS (MS/MS) experiments, characteristic fragmentation patterns would emerge. Key fragmentation pathways would likely involve the cleavage of the C-N bond between the piperidine and pyridine rings or the fragmentation of the piperidine ring itself. acs.org

Table 3: Predicted ESI-MS Adducts for this compound Predicted values are based on data for the isomeric compound N-(piperidin-4-yl)pyridin-4-amine. uni.lu

View Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.13388 |

| [M+Na]⁺ | 200.11582 |

| [M+K]⁺ | 216.08976 |

| [M]⁺ | 177.12605 |

Chromatographic Separation Techniques (e.g., LC-MS for purity and identification)

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis and purification of this compound and its derivatives. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and sensitivity of mass spectrometry.

Given the polar and basic nature of the compound, arising from its multiple nitrogen atoms, specific chromatographic strategies are required to achieve good separation and peak shape. Standard reversed-phase (RP) C18 columns can be used, but mobile phase modifiers are essential. The addition of acids like formic acid or trifluoroacetic acid to the mobile phase protonates the amine groups, which reduces peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

A more advanced approach involves using mixed-mode liquid chromatography (MMLC). nih.gov Columns with both reversed-phase and ion-exchange characteristics can provide superior separation for polar, ionizable compounds like this compound. nih.gov This technique allows for the manipulation of both hydrophobic and electrostatic interactions to optimize retention and selectivity. The method is highly compatible with ESI-MS, making it ideal for purity assessment, identification of related impurities, and quantitative analysis. nih.gov

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography)

While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for:

Absolute Structure Confirmation: Unambiguously confirming the connectivity of the atoms, distinguishing it from isomers such as N-(Piperidin-4-yl)pyridin-4-amine or 4-(Piperidin-3-yl)pyridin-3-amine.

Conformational Analysis: Revealing the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the pyridine and piperidine rings.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the amine groups.

Although no crystal structure for this compound is publicly available, the technique has been successfully applied to characterize complex and related heterocyclic structures, demonstrating its critical role in the structural elucidation of novel compounds. growingscience.comiucr.orgtubitak.gov.tr

Future Research Directions and Translational Perspectives for N Piperidin 3 Yl Pyridin 4 Amine Chemistry

Exploration of Undiscovered Biological Targets for Novel Therapeutic Applications

While the N-(piperidin-3-yl)pyridin-4-amine core has been incorporated into molecules targeting known enzymes and receptors, a significant opportunity lies in identifying novel biological targets. This exploration could unveil therapeutic applications in a wider range of diseases.

Systematic screening of compound libraries containing the this compound moiety against a broad panel of biological targets is a crucial first step. This could include enzymes, receptors, ion channels, and protein-protein interactions implicated in various disease pathways. For instance, derivatives have been investigated for their potential as cholesterol 24-hydroxylase (CH24H) inhibitors, a target for neurodegenerative diseases. acs.org A structure-based drug design approach, starting from known compounds like soticlestat (B610926) and thioperamide, led to the discovery of a potent and highly selective CH24H inhibitor with a 4-(4-methyl-1-pyrazolyl)pyridine derivative. acs.org

Furthermore, the piperidine (B6355638) ring is a common feature in molecules with anticancer and antimicrobial properties. nih.govresearchgate.net Investigating the activity of this compound derivatives against various cancer cell lines and microbial strains could lead to the discovery of novel anti-infective and anti-neoplastic agents. For example, some quinolone derivatives have been identified as potential anti-ovarian cancer agents. rsc.org The inherent structural features of the this compound scaffold, such as its ability to form hydrogen bonds and its defined three-dimensional shape, make it an attractive candidate for interacting with a variety of biological macromolecules. nih.gov

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for synthesizing piperidine rings often involve harsh reaction conditions and generate significant waste. nih.gov Modern approaches are exploring catalytic hydrogenation of pyridine (B92270) precursors under milder conditions. mdpi.com For instance, rhodium catalysts have proven effective in the hydrogenation of fluorinated pyridines, requiring less time and milder conditions. mdpi.com Another promising avenue is the use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under environmentally benign conditions.

Rational Design of Ligands with Enhanced Selectivity and Potency

To maximize therapeutic benefit and minimize off-target effects, the rational design of ligands with high selectivity and potency is essential. Structure-based drug design (SBDD) and ligand-based drug design are powerful tools in this endeavor.

SBDD relies on the three-dimensional structure of the biological target, often determined by X-ray crystallography or cryo-electron microscopy. This information allows for the design of molecules that fit precisely into the target's binding site, optimizing interactions and increasing potency. For example, the design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors was guided by the crystal structure of the enzyme, leading to a 65,000-fold increase in potency with the addition of only seven heavy atoms. nih.govresearchgate.net

In the absence of a target's structure, ligand-based methods can be employed. These approaches utilize the knowledge of existing active molecules to build pharmacophore models and quantitative structure-activity relationships (QSAR). These models help to identify the key chemical features required for biological activity and guide the design of new, more potent analogs. nih.gov The study of how different substituents on the piperidine and pyridine rings affect activity is a key aspect of this process. nih.gov For instance, the introduction of specific functional groups can enhance binding affinity and selectivity for a particular target. acs.org

Strategic Development of Multi-Target Directed Ligands

Many complex diseases, such as Alzheimer's disease and cancer, involve multiple pathological pathways. A promising therapeutic strategy for these conditions is the development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. nih.gov

The this compound scaffold is an excellent starting point for the design of MTDLs. By strategically modifying the core structure, it is possible to incorporate pharmacophoric elements that recognize different targets. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both cholinesterases and beta-secretase 1 (BACE1), two key enzymes in the disease's progression. nih.gov A study based on the natural product piperine (B192125) led to the synthesis of multi-target ligands with significant inhibitory activity against cholinesterases, BACE1, and Aβ aggregation. nih.gov

The development of MTDLs requires a deep understanding of the structure-activity relationships for each target and the ability to balance the potencies at each target. Computational modeling and in vitro screening are essential tools in this iterative design process. The successful development of MTDLs based on the this compound core could lead to more effective and potentially safer treatments for a range of multifactorial diseases.

Q & A

Q. What are the standard synthetic routes for N-(Piperidin-3-yl)pyridin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine and piperidine derivatives. For example:

- Nucleophilic substitution : Reacting 4-chloropyridine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.

- Intermediate purification : Use high-performance liquid chromatography (HPLC) to isolate intermediates, ensuring >95% purity (common in similar syntheses) .

- Characterization : Confirm molecular identity via mass spectrometry (MS) for molecular weight validation and ¹H/¹³C NMR to verify substituent positions. For example, the piperidine ring protons appear as multiplet signals between δ 1.5–3.0 ppm, while pyridine protons resonate at δ 7.5–8.5 ppm .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For pyridine-piperidine hybrids, aromatic protons (pyridine) and aliphatic protons (piperidine) are diagnostic .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ions (e.g., [M+H]⁺). For this compound, the expected molecular ion is m/z = 190.1 (C₁₀H₁₅N₃).

- High-Resolution X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. For related compounds, unit cell parameters (e.g., a = 29.5 Å, β = 124.8°) and hydrogen-bonding networks are critical .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in structural arrangements of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Used to model intercalation in layered materials (e.g., zirconium sulfophenylphosphonate). For methyl/nitro derivatives, simulations predict tilt angles (e.g., 45–60°) and van der Waals interactions between aromatic rings and sulfonate groups .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., nitro groups lower LUMO energy by ~1.2 eV, enhancing electrophilicity) .

- Cross-Validation : Combine computational data with experimental XRD or NMR to resolve contradictions (e.g., discrepancies in hydrogen-bonding patterns) .

Q. How do substituents (e.g., methyl, nitro) impact physicochemical and biological properties?

Methodological Answer:

- Synthetic Modification : Introduce substituents via electrophilic aromatic substitution or palladium-catalyzed coupling. For example:

- 3-Methyl derivative : Enhances lipophilicity (logP increases by ~0.5), improving membrane permeability.

- 3-Nitro derivative : Increases polarity and hydrogen-bond acceptor capacity, affecting solubility .

- Biological Testing :

Q. How should researchers address contradictions in crystallographic or spectroscopic data during structural refinement?

Methodological Answer:

- Multi-Method Refinement :

- SHELX Suite : Refine XRD data using SHELXL for precise bond-length/angle adjustments. For disordered piperidine rings, apply "ISOR" or "DELU" constraints to stabilize refinement .

- Spectroscopic Cross-Check : If NMR signals conflict with XRD-derived structures (e.g., unexpected diastereomer ratios), use variable-temperature NMR or NOESY to probe conformational flexibility .

- Data Reproducibility : Replicate synthesis and characterization across independent labs to rule out batch-specific anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.